5-Chloro-2-methoxy-4-methylnicotinic acid

Physicochemical Characterization Crystal Engineering Process Chemistry

5-Chloro-2-methoxy-4-methylnicotinic acid (CAS 851607-38-0) is a trisubstituted pyridine-3-carboxylic acid derivative bearing chlorine at C5, methoxy at C2, and methyl at C4. With a molecular weight of 201.61 g/mol and a calculated solubility of 2.2 g/L at 25°C , this compound serves as a versatile halogenated heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
CAS No. 851607-38-0
Cat. No. B3387748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methoxy-4-methylnicotinic acid
CAS851607-38-0
Molecular FormulaC8H8ClNO3
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1Cl)OC)C(=O)O
InChIInChI=1S/C8H8ClNO3/c1-4-5(9)3-10-7(13-2)6(4)8(11)12/h3H,1-2H3,(H,11,12)
InChIKeyUXGQMOASUWTWJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-methoxy-4-methylnicotinic Acid (CAS 851607-38-0): A Trisubstituted Nicotinic Acid Scaffold for Pharmaceutical and Agrochemical Intermediate Synthesis


5-Chloro-2-methoxy-4-methylnicotinic acid (CAS 851607-38-0) is a trisubstituted pyridine-3-carboxylic acid derivative bearing chlorine at C5, methoxy at C2, and methyl at C4 [1]. With a molecular weight of 201.61 g/mol and a calculated solubility of 2.2 g/L at 25°C , this compound serves as a versatile halogenated heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals [1]. Its substitution pattern provides a balance of hydrogen-bonding capability, lipophilicity (LogP ~1.75 ), and a reactive aryl chloride handle for downstream functionalization.

Why 5-Chloro-2-methoxy-4-methylnicotinic Acid Cannot Be Replaced by Simpler Nicotinic Acid Analogs in Regioselective Synthesis


The simultaneous presence of chloro, methoxy, and methyl substituents on the pyridine-3-carboxylic acid core creates a unique spatial and electronic environment that cannot be replicated by alternative nicotinic acid derivatives. Removing the 4-methyl group (5-chloro-2-methoxynicotinic acid) reduces lipophilicity (ΔLogP ~ -0.3 [1]) and alters crystal packing, as evidenced by a 18–21°C increase in melting point . Eliminating the 5-chloro atom (2-methoxy-4-methylnicotinic acid) removes the primary synthetic handle for palladium-catalyzed cross-coupling reactions [1]. These structural modifications fundamentally change reactivity and physicochemical properties, making direct substitution without re-optimization of downstream reaction conditions unlikely to succeed [1].

5-Chloro-2-methoxy-4-methylnicotinic Acid: Quantitative Differentiation Evidence Against Structurally Proximal Analogs


Melting Point Depression Relative to 5-Chloro-2-methoxynicotinic Acid Indicates Altered Crystal Packing from 4-Methyl Substitution

The introduction of a methyl group at the 4-position of 5-chloro-2-methoxynicotinic acid significantly depresses the melting point. The target compound melts at 127–129°C [1], whereas the des-methyl analog 5-chloro-2-methoxynicotinic acid (CAS 54916-65-3) melts at 146–148°C . This represents a melting point depression of 18–21°C, evidencing disrupted crystal lattice packing.

Physicochemical Characterization Crystal Engineering Process Chemistry

Reduced Aqueous Solubility Compared to Unsubstituted Nicotinic Acid Confers Different Handling and Formulation Characteristics

The trisubstituted compound exhibits markedly lower aqueous solubility (calculated 2.2 g/L at 25°C ) compared to unsubstituted nicotinic acid (15–18 g/L at 20°C ), an approximately 7–8 fold reduction.

Solubility Profiling Pre-formulation Medicinal Chemistry

High-Yield Synthetic Route Demonstrated at Multigram Scale Enables Reproducible Procurement

A patented synthetic method reports the hydrolysis of methyl 5-chloro-2-methoxy-4-methyl nicotinate to the target acid with an isolated yield of 98% at 0.5 mol scale (99.3 g product) [1]. This contrasts with the starting material 2-methoxy-4-methylnicotinic acid (CAS 1211516-03-8), which lacks the chlorine substituent and requires subsequent halogenation for further functionalization [1].

Process Chemistry Scale-up Synthetic Methodology

Optimal Deployment Scenarios for 5-Chloro-2-methoxy-4-methylnicotinic Acid Based on Quantitative Differentiation Evidence


Regioselective Palladium-Catalyzed Cross-Coupling for C5-Functionalized Nicotinic Acid Libraries

The aryl chloride at position 5 enables Suzuki-Miyaura, Heck, and Sonogashira couplings to generate diverse biaryl nicotinic acid libraries. The confirmed melting point (127–129°C [1]) facilitates identity verification after coupling, while the moderate LogP (~1.75 ) ensures intermediates remain extractable in organic solvents during workup.

Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Exploration of Kinase or GPCR Targets

The trisubstituted pyridine core presents three distinct vectors (Cl, OMe, Me) for systematic SAR exploration around a nicotinic acid pharmacophore. The pre-installed 5-chloro atom [1] and 2-methoxy group allow sequential functionalization without protecting group manipulation, accelerating hit-to-lead optimization timelines.

Agrochemical Intermediate Requiring Balanced Lipophilicity for Foliar Uptake

With a LogP of ~1.75 —higher than nicotinic acid (LogP ~0.36) due to chlorine and methyl substitution—this intermediate is better suited for synthesizing agrochemical active ingredients requiring moderate membrane permeability. The validated multigram synthesis [1] supports pilot-scale production of lead candidates for field trials.

Crystallization and Solid-Form Screening Studies of Halogenated Nicotinic Acid Derivatives

The 18–21°C melting point depression relative to 5-chloro-2-methoxynicotinic acid [1] makes this compound a useful model system for studying how 4-methyl substitution disrupts crystal packing in nicotinic acid derivatives, informing salt and co-crystal design for intellectual property strategies.

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